N-(furan-2-ylmethyl)cyclohexanamine

Description

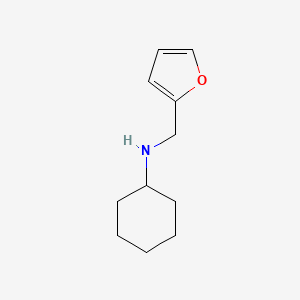

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGGKHHNNMLMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304854 | |

| Record name | N-Cyclohexyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4439-54-7 | |

| Record name | N-Cyclohexyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Furan 2 Ylmethyl Cyclohexanamine and Analogues

Reductive Amination Strategies

The most direct and widely employed method for synthesizing N-(furan-2-ylmethyl)cyclohexanamine is the reductive amination of furfural (B47365) with cyclohexylamine (B46788). This reaction typically proceeds in a single pot, where the aldehyde and amine first condense to form an intermediate imine, which is then hydrogenated in situ to the desired secondary amine. The efficiency and selectivity of this transformation are highly dependent on the catalyst, hydrogen source, and reaction conditions.

Catalytic Reductive Amination Protocols (e.g., using Pd/NiO, Co(I) complexes)

A variety of heterogeneous metal-supported catalysts have been developed for the reductive amination of furfural. taylorfrancis.com The choice of metal and support material is critical, as it influences catalytic activity, selectivity towards the desired amine, and stability. taylorfrancis.comresearchgate.net

Noble metals such as Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are highly effective. Supported Pd nanoparticles, for instance, demonstrate high activity and selectivity for producing secondary amines. chemrxiv.org Rhodium supported on alumina (B75360) (Rh/Al₂O₃) has also been shown to achieve high selectivity for furfurylamine (B118560) (the primary amine from ammonia) under mild conditions, a process that provides insight into the general reactivity for N-substituted analogues. rsc.org The effectiveness of Ru-based catalysts is often linked to the nature of the support, with materials like ZrO₂ and HZSM-5 being used to facilitate high yields. researchgate.netdtu.dk

Non-precious metal catalysts are gaining attention due to their cost-effectiveness and abundance. rsc.org Nickel-based catalysts, such as those derived from nickel phyllosilicate precursors or supported on materials like SiO₂, Al₂O₃, or ZrO₂, are effective for reductive amination. researchgate.net The interaction between the nickel and the support is crucial for achieving an optimal balance of metal and acid sites, which facilitates the synergistic catalysis of imine formation and hydrogenation. Cobalt nanoparticles, particularly when encapsulated in materials like graphene, have also been developed as magnetically recoverable and reusable catalysts for this transformation, showing high efficacy. chemrxiv.orgrsc.org Copper-based catalysts, such as CuAlOₓ derived from layered double hydroxides, have been successfully used in two-step, one-pot reductive aminations in flow reactors. derpharmachemica.com

Table 1: Comparison of Catalytic Systems for Reductive Amination of Furfural

| Catalyst System | Support Material | Typical Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pd Nanoparticles | Carbon | Not specified | High activity and selectivity for secondary amines. | chemrxiv.org |

| Ru-PVP/HAP | Hydroxyapatite (HAP) | 25% aq. NH₃, 4.0 atm H₂ | ~60% yield of furfurylamine, metallic Ru is the active center. | researchgate.net |

| Co@C | Graphene Spheres | Mild, industrially viable | Magnetically recoverable, reusable up to eight times. | chemrxiv.orgrsc.org |

| Ni/SiO₂ | Silica | 130 °C, 750 psi H₂ | Optimizes primary amine yield to 90-94% when starting with a pre-formed secondary imine. | researchgate.net |

| Rh/Al₂O₃ | Alumina | 80 °C, 2h | ~92% selectivity for furfurylamine using aqueous ammonia (B1221849). | rsc.org |

| CuAlOₓ | Mixed Oxide | 100 °C, 10 bar H₂ (flow) | Effective for hydrogenating imine precursors in a two-step, one-pot process. | derpharmachemica.com |

Solvent-Free Amination Approaches

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce waste and the use of hazardous substances. While direct solvent-free reductive amination of furfural with cyclohexylamine is not extensively documented, related solventless reactions indicate its potential. For instance, the synthesis of other furan-containing compounds, such as N-(furan-2-ylmethyl)-cyanoacetamide, has been achieved through the solvent-free reaction of ethyl cyanoacetate (B8463686) and furfurylamine. researchgate.net Similarly, the synthesis of certain furfuryl esters can be conducted under solventless conditions, although this may require high temperatures.

These examples suggest that a solvent-free approach for this compound synthesis could be feasible, likely involving neat reactants heated in the presence of a robust heterogeneous catalyst. However, challenges such as managing heat transfer and preventing side reactions at elevated temperatures would need to be addressed.

Alternative Synthetic Pathways

Beyond direct reductive amination, other synthetic routes can be envisioned for the preparation of this compound and its analogues. These multi-step pathways often involve the formation and subsequent transformation of stable intermediates like amides or imines.

Acylation Reactions to N-Substituted Amides

An alternative two-step approach involves the formation of an amide intermediate followed by its reduction. This can be achieved through two primary sequences:

Acylation of Furfurylamine: Reacting furfurylamine with a cyclohexanecarboxylic acid derivative (like cyclohexanecarbonyl chloride or cyclohexanecarboxylic acid activated by a coupling agent) yields N-(furan-2-ylmethyl)cyclohexanecarboxamide.

Acylation of Cyclohexylamine: Reacting cyclohexylamine with a 2-furoic acid derivative yields N-cyclohexylfuran-2-carboxamide.

These amide-forming reactions can be facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or under microwave-assisted conditions to improve efficiency. The resulting stable amide can then be reduced to the target secondary amine, this compound, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov While this method is less atom-economical than direct reductive amination, it offers a reliable pathway when direct methods are challenging or when the amide itself is a desired product. nih.gov

Condensation Reactions for Imine Precursors

The reaction is typically carried out by mixing the aldehyde and amine, often in a solvent like methanol (B129727) or ethanol, and can be facilitated by removing the water formed during the reaction. derpharmachemica.comsctunisie.org The imine formation is generally a rapid process. rsc.org The isolated imine is then subjected to reduction using a suitable reducing agent, such as hydrogen gas with a heterogeneous catalyst or other chemical reductants. This two-step, one-pot process, where the imine is formed and then hydrogenated without isolation, is a common and efficient strategy. derpharmachemica.com

Green Chemistry Considerations in Synthesis

The synthesis of this compound aligns with several principles of green chemistry, primarily through its use of a biomass-derived platform chemical. taylorfrancis.com Furfural is produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, making it a renewable feedstock. researchgate.net

Several strategies enhance the green profile of this synthesis:

Use of Green Solvents: Performing the reaction in environmentally benign solvents like water or deep eutectic solvents (DESs) is a significant improvement over traditional organic solvents. researchgate.netrsc.org Aqueous ammonia has been used as both a nitrogen source and a solvent, representing an environmentally friendly approach. rsc.org

Catalyst Choice: The development of catalysts from earth-abundant metals like cobalt, nickel, and copper reduces reliance on expensive and scarce precious metals. rsc.org Furthermore, designing recyclable heterogeneous catalysts, such as magnetically recoverable cobalt nanoparticles, improves process sustainability. chemrxiv.org

Atom Economy: One-pot reductive amination is an atom-economical process, as it combines multiple transformations into a single step, reducing waste and energy consumption.

Bio-catalytic and Chemoenzymatic Methods: Emerging strategies that bridge chemical and biological catalysis offer highly selective and environmentally friendly routes. For example, chemoenzymatic approaches have been developed to transform raw biomass into furfurylamine in specialized solvent systems.

Table 2: Green Chemistry Approaches in Furan (B31954) Amine Synthesis

| Green Strategy | Example | Advantage(s) | Reference(s) |

|---|---|---|---|

| Renewable Feedstock | Use of furfural from biomass | Reduces reliance on fossil fuels, sustainable sourcing. | taylorfrancis.comresearchgate.net |

| Aqueous Media | Reductive amination in water | Avoids volatile organic solvents, simplifies workup. | rsc.orgresearchgate.net |

| Non-Precious Metal Catalysts | Co@C, Ni-based catalysts | Cost-effective, abundant materials, reduces reliance on Pt, Pd, Rh. | researchgate.netrsc.org |

| One-Pot Synthesis | Direct reductive amination | Increases efficiency, reduces waste and operational steps. |

Chemical Transformations and Derivatization Studies

Reactivity of the Furan (B31954) Moiety

The furan ring is an electron-rich heterocycle, making it susceptible to both oxidation and electrophilic attack. Its reactivity is significantly higher than that of benzene (B151609). chemicalbook.com

The furan nucleus is sensitive to various oxidizing agents, which can lead to ring-opening or the formation of other cyclic structures. While direct oxidation studies on N-(furan-2-ylmethyl)cyclohexanamine are not extensively documented, the general reactivity of furans suggests that it can be oxidized to form derivatives of furan-2,5-dione (maleic anhydride). This transformation typically involves cleavage of the furan ring and subsequent cyclization. The use of furan as a masked 1,4-dicarbonyl compound is a common strategy in organic synthesis. baranlab.org The oxidation can be achieved with various reagents, and the specific outcome often depends on the reaction conditions and the nature of the substituents on the furan ring.

Table 1: General Furan Oxidation Reactions

| Oxidant | Product Type |

|---|---|

| Bromine in methanol (B129727)/water | 2,5-Dimethoxy-2,5-dihydrofuran |

| Peroxy acids (e.g., m-CPBA) | Ring-opened dicarbonyl compounds |

For this compound, the presence of the secondary amine group could complicate oxidation reactions, potentially leading to side reactions or requiring protective group strategies to achieve the desired furan-2,5-dione derivative.

Furan readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, due to its high electron density. numberanalytics.comyoutube.com The reactivity of furan towards electrophiles is many orders of magnitude greater than that of benzene. chemicalbook.com Substitution occurs preferentially at the C2 (or α) position, as the carbocation intermediate formed by attack at this position is more stabilized by resonance (three resonance structures) compared to attack at the C3 (or β) position (two resonance structures). chemicalbook.compearson.comquora.com

In this compound, the C2 position is already substituted. Therefore, electrophilic substitution is expected to occur predominantly at the vacant C5 position, which is electronically equivalent to the C2 position. chemicalbook.com

Table 2: Potential Electrophilic Substitution Reactions on this compound

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Nitration | Nitric acid/Acetic anhydride | N-((5-nitrofuran-2-yl)methyl)cyclohexanamine |

| Bromination | Br₂ in dioxane | N-((5-bromofuran-2-yl)methyl)cyclohexanamine pearson.com |

| Sulfonation | SO₃/Pyridine | Furan-2-yl)methyl)cyclohexanamine-5-sulfonic acid youtube.com |

These reactions provide a pathway to introduce a wide variety of functional groups onto the furan ring, enabling further diversification of the parent molecule.

Transformations Involving the Cyclohexanamine Moiety

The secondary amine and the cyclohexyl ring of the cyclohexanamine portion of the molecule offer additional sites for chemical modification.

The secondary amine in this compound contains a lone pair of electrons on the nitrogen atom, making it nucleophilic. It can readily react with various electrophiles in nucleophilic substitution or addition reactions. For example, it can be alkylated with alkyl halides to form tertiary amines or acylated with acyl chlorides or anhydrides to yield amides. While SN2 reactions at an amide nitrogen center have been developed for synthesizing hydrazides, the reactivity of the amine in the title compound follows more conventional nucleophilic pathways. nih.gov

Table 3: Typical Nucleophilic Reactions of the Amine Moiety

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Aldehyde/Ketone | Acetone (reductive amination) | Tertiary Amine |

The cyclohexyl ring can also be functionalized, although this typically requires more vigorous conditions or multi-step sequences compared to reactions at the furan or amine centers. A significant area of research is the synthesis of fluorinated cyclohexanes, which are valuable building blocks in medicinal and materials chemistry due to the unique properties conferred by fluorine atoms. nih.govnih.govst-andrews.ac.uk

Studies on the synthesis of fluorinated cyclohexylamine (B46788) derivatives provide a blueprint for how the cyclohexyl ring in this compound could be modified. A common synthetic route starts with a Birch reduction of a substituted benzene derivative, such as benzonitrile. nih.govnih.govcore.ac.uk This is followed by a series of steps including epoxidation, hydrofluorination ring-opening, and reduction to yield various stereoisomers of fluorinated cyclohexylamines. nih.govnih.govresearchgate.net These methods can produce "Janus" face cyclohexanes, where one face of the ring is occupied by electronegative fluorine atoms and the other by electropositive hydrogen atoms, resulting in a highly polar aliphatic ring. st-andrews.ac.uk

Heterocyclic Ring Annulation and Diversification (e.g., Pyridinone, Chromene, Chromenopyridine derivatives)

The furan and amine functionalities in this compound serve as handles for constructing more complex heterocyclic systems. The furan ring itself can act as a precursor to other rings through cycloaddition and rearrangement reactions.

For instance, chromene derivatives, a class of biologically significant heterocycles, are often synthesized through multi-component reactions involving a salicylaldehyde (B1680747) derivative, a source of active methylene (B1212753), and an amine or other nucleophile. researchgate.netnih.govislandarchives.ca While not a direct reaction of the title compound, its amine functionality could be envisioned to participate in similar condensation strategies.

Furthermore, the synthesis of chromeno[3,4-c]pyridine derivatives has been achieved from the reaction of 2-oxo-2H-chromene-3-carbonitriles and cyanoacetamides. researchgate.net This highlights how chromene scaffolds can be further elaborated into fused pyridinone systems. The furan ring in this compound could potentially be converted into a suitable precursor to participate in such annulation reactions, for example, through oxidation to a 1,4-dicarbonyl compound which could then be cyclized with appropriate reagents to form nitrogen-containing heterocycles. baranlab.org

Mechanistic Investigations of Reactions Involving N Furan 2 Ylmethyl Cyclohexanamine

The synthesis and transformation of N-(furan-2-ylmethyl)cyclohexanamine are governed by complex reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and developing novel synthetic routes. This section delves into the mechanistic details of carbon-nitrogen bond formation, the role of various catalytic species, and potential intramolecular rearrangements.

Computational and Theoretical Chemistry of N Furan 2 Ylmethyl Cyclohexanamine

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the context of furan (B31954) derivatives, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties.

For instance, studies on related furan-containing compounds have utilized DFT with various basis sets, such as B3LYP/6-311+G(d,p), to achieve a detailed understanding of their structural parameters. manchester.ac.uk These calculations often reveal that the optimized geometry of such molecules can be slightly more planar than what is observed in their crystal structures. researchgate.net The electronic properties, including the distribution of electron density and electrostatic potential, are also elucidated through DFT. researchgate.net For example, the electrostatic potential map can highlight electron-rich regions, such as those near the furan oxygen atom and imine bridges in related structures, and electron-deficient regions around aromatic hydrogens. researchgate.net

Furthermore, DFT calculations are employed to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. In some furan derivatives, the HOMO is often localized on the furan rings, indicating these are the likely sites for electrophilic attack. researchgate.net

Conformational Analysis and Rotational Equilibria

The three-dimensional structure of a molecule, including its various possible conformations and their relative energies, plays a vital role in its chemical and biological activity. Computational methods are employed to perform conformational analysis and study the rotational equilibria of flexible molecules like N-(furan-2-ylmethyl)cyclohexanamine.

For related furan-based structures, theoretical calculations have been used to establish the global minimum and local minima on the potential energy surface. manchester.ac.uk This is often achieved by scanning the potential energy surface as a function of key dihedral angles. These analyses help in understanding the preferred conformations of the molecule in different environments (gas phase vs. solution). For example, in some furan derivatives, the planarity of the molecule can be influenced by intermolecular interactions, such as hydrogen bonding, which can be modeled computationally. manchester.ac.uk The presence of bulky substituents, like the cyclohexyl group in this compound, will significantly influence the conformational preferences around the C-N bond connecting the furan and cyclohexane (B81311) rings.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org This theory is a cornerstone in predicting the outcomes of various chemical reactions. wikipedia.org

The application of FMO theory to this compound and its derivatives can provide insights into their reactivity patterns. The HOMO and LUMO energy levels and their spatial distributions, calculated using methods like DFT, are central to this analysis. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's excitability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net For furan derivatives, the HOMO is often found to have significant contributions from the furan ring, making it susceptible to electrophilic attack. researchgate.net Conversely, the LUMO's location can indicate the most probable site for nucleophilic attack.

In Silico Modeling for Structure-Based Prediction (e.g., Docking Simulations)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

Molecular docking studies have been performed on various furan-containing compounds to predict their binding affinities and modes of interaction with specific enzymes or receptors. nih.govresearchgate.net For example, docking simulations have been used to investigate the antitubercular potential of furan derivatives by predicting their interaction with enzymes like Mycobacterium tuberculosis Enoyl-ACP reductase. nih.gov The results of these simulations, often expressed as a docking score or binding energy, can help in identifying promising lead compounds for further experimental evaluation. nih.govnih.gov The interactions observed in docking studies, such as hydrogen bonds and hydrophobic interactions, provide a rationale for the observed biological activity and can guide the design of more potent analogs.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govresearchgate.net It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

Mechanisms of Biological Activity and Molecular Interactions

Modulation of Enzyme and Receptor Activity

N-(furan-2-ylmethyl)cyclohexanamine's potential to influence the activity of several key enzymes has been an area of interest. The following subsections detail the mechanisms of inhibition for specific enzymes.

Monoamine Oxidase (MAO) Inhibition Mechanisms

While direct studies on this compound's effect on monoamine oxidase (MAO) are limited, research on structurally related compounds provides valuable insights. A study on N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), a derivative, identified it as a partially reversible and uncompetitive inhibitor of human MAO-B (hMAO-B). nih.govnih.govnih.gov This suggests that this compound might also exhibit inhibitory activity towards MAO-B.

Uncompetitive inhibition is a mechanism where the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This type of inhibition is often observed with inhibitors that bind to an allosteric site that is only formed after the substrate has bound to the active site. The binding of the inhibitor then locks the substrate in the active site, preventing the reaction from completing and the product from being released.

Table 1: MAO-B Inhibition Data for a Related Compound

| Compound | Inhibition Type | Target |

| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) | Partially Reversible, Uncompetitive | hMAO-B |

Data derived from studies on a structurally similar compound and may not be representative of this compound. nih.govnih.govnih.gov

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. mdpi.com Mpro is a cysteine protease, and many of its inhibitors act as covalent inhibitors, forming a bond with the catalytic cysteine residue in the active site. mdpi.comscienceopen.com This can be either a reversible or irreversible covalent interaction.

Currently, there is no direct published evidence demonstrating the inhibition of SARS-CoV-2 Mpro by this compound. However, the furan (B31954) moiety is present in some compounds that have been investigated as potential Mpro inhibitors. For instance, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel non-peptidomimetic inhibitors of Mpro, with some acting as reversible covalent inhibitors. mdpi.com This suggests that the furan ring can be accommodated within the Mpro active site. Further research is necessary to determine if this compound possesses any Mpro inhibitory activity.

Xanthine (B1682287) Oxidase Inhibition Mechanisms

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout. Some XO inhibitors function through a mixed-type inhibition mechanism. This means the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, though with different affinities. This type of inhibition affects both the Vmax (maximum reaction rate) and the Km (substrate concentration at half-maximum velocity) of the enzymatic reaction.

There is no specific data available on the inhibition of xanthine oxidase by this compound. However, various furan-containing compounds have been investigated as XO inhibitors. For example, some 2-arylbenzo[b]furan derivatives have shown potent XO inhibitory activities, with some exhibiting a mixed-type competitive mechanism. researchgate.net Additionally, studies on other furan derivatives have revealed their potential to interact with the molybdenum center of the enzyme, which is crucial for its catalytic activity. nih.gov The potential for this compound to act as a xanthine oxidase inhibitor remains to be experimentally verified.

Urease Inhibition and Binding Interactions

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor in some pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria.

No studies have been published detailing the urease inhibitory activity of this compound. However, research on other furan derivatives has shown their potential as urease inhibitors. For example, a series of 5-nitrofuran-2-yl-thiadiazole derivatives linked to cyclohexyl-2-(phenylamino)acetamides demonstrated good inhibitory potential against urease, with some acting as non-competitive inhibitors. nih.govresearchgate.net Non-competitive inhibitors bind to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its activity. The binding interactions of these inhibitors with the enzyme's active site, particularly with the nickel ions, are crucial for their inhibitory effect.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA, RNA, and certain amino acids. nih.gov It catalyzes the reduction of dihydrofolate to tetrahydrofolate. Inhibition of DHFR can halt cell proliferation and is a mechanism used by various anticancer and antimicrobial drugs. nih.gov DHFR inhibitors typically bind to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate.

There is a lack of direct experimental data on the inhibition of DHFR by this compound. However, the furan ring is a component of various heterocyclic compounds that have been studied as potential DHFR inhibitors. The effectiveness of a DHFR inhibitor is determined by its binding affinity to the enzyme's active site, which is influenced by hydrophobic interactions, hydrogen bonds, and other non-covalent interactions.

Cellular Signaling Pathway Modulation

The ability of a compound to modulate cellular signaling pathways can have significant implications for its biological effects. These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, regulating processes such as cell growth, differentiation, and apoptosis.

Currently, there is no specific research available on the modulation of cellular signaling pathways by this compound. However, compounds containing a furan moiety have been shown to influence various signaling pathways. For instance, some (5-phenylfuran-2-yl)methanamine (B3023609) derivatives have been identified as inhibitors of human sirtuin 2 (SIRT2), an enzyme involved in cell cycle signaling. mdpi.com The potential for this compound to interact with and modulate cellular signaling pathways is an area that requires further investigation.

Interactions with Biological Targets (e.g., π-π interactions, hydrogen bonding with proteins, modulation of enzyme/receptor activity)

The interaction of furan-containing compounds with biological macromolecules is a subject of considerable interest in medicinal chemistry. The furan ring, being an aromatic system, can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within protein binding pockets. usu.edu These interactions, driven by attractive forces between π-electron clouds, are significant for the stability of protein-ligand complexes. usu.edu

Furthermore, the secondary amine group in this compound is a key functional group capable of acting as both a hydrogen bond donor and acceptor. Hydrogen bonds are highly directional and specific interactions that play a decisive role in the stability and specificity of protein-ligand binding. nih.govnih.gov The nitrogen atom can accept a hydrogen bond, while the N-H group can donate one, allowing for precise orientation within a binding site. usu.edursc.org In the crystalline structure of related furan derivatives, intramolecular N—H⋯O hydrogen bonds have been observed, which can influence the compound's conformation. researchgate.net

A prime example of enzyme modulation by a related furan derivative is seen with N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), which has been identified as a partially reversible inhibitor of human monoamine oxidase B (hMAO-B). nih.gov MAO-B is a crucial enzyme in the metabolism of monoamine neurotransmitters. The inhibition of this enzyme by F2MPA suggests that the N-(furan-2-ylmethyl) moiety can effectively orient the molecule within the enzyme's active site, leading to the modulation of its activity. nih.gov This inhibitory action highlights the potential for this compound derivatives to act as neuromodulatory agents. nih.gov

Exploration of Antioxidant Properties and Radical Scavenging Mechanisms

Furan derivatives are recognized for their potential antioxidant activities. utripoli.edu.lynih.gov The furan ring system can act as an electron donor, enabling it to scavenge free radicals and reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. nih.gov The primary mechanism of this antioxidant action is often attributed to the ability of the furan ring to transfer an electron or a hydrogen atom to a radical species, thereby neutralizing it. nih.gov

The antioxidant capacity of furan-containing compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and hydrogen peroxide scavenging methods. mui.ac.irsid.ir For instance, studies on various 4-(furan-2-yl)-tetrahydropyrimidine derivatives have demonstrated their ability to scavenge DPPH free radicals, although their potency can be influenced by other substituents on the molecule. mui.ac.ir One study found that among a series of synthesized furan derivatives, a compound featuring a 2,3-dihydroxyphenyl substituent at the 5-position of the furan ring was a particularly potent antioxidant, with significant activity in quenching superoxide (B77818) anions, scavenging DPPH radicals, and inhibiting lipid peroxidation. utripoli.edu.ly While specific antioxidant data for this compound is not extensively documented, its furan moiety suggests a potential for such properties.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For furan-based compounds, SAR studies have provided critical insights into the design of more potent and selective agents. nih.gov

The biological activity of furan-based molecules can be significantly altered by the introduction of various substituents on either the furan or the amine ring. A study on 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 (Stimulation-2) receptor, a target for treating graft versus host disease, offers valuable insights that may be extrapolated to cyclohexanamine analogs. nih.gov

In this study, maintaining an ortho-nitro group on a phenyl ring attached to the furan was found to be beneficial. The activity was further enhanced by introducing different substituents at the 4-position of the pyrrolidine (B122466) ring. For example, the introduction of a dimethyl amine, a pyrrolidine, a piperidine, or a methyl ester group improved the inhibitory activity by 2- to 3-fold. nih.gov Conversely, a carboxylic acid group at the same position led to reduced activity. nih.gov Substituents at the 3-position of the pyrrolidine ring, such as pyrrolidine, piperidine, and dimethyl amine, also resulted in improved IC₅₀ values. nih.gov

These findings underscore the sensitivity of the biological activity to the nature and position of substituents, which can affect the molecule's electronic properties, steric fit, and ability to form key interactions within the target's binding site.

Table 1: In Vitro Activity of 1-(Furan-2-ylmethyl)pyrrolidine-Based ST2 Inhibitors

| Compound | Substituent on Pyrrolidine Ring | IC₅₀ (µM) |

|---|---|---|

| iST2-1 (Reference) | - | ~36 |

| 3c | 4-(N,N-dimethylamino) | ~12-18 |

| 4a | 4-pyrrolidino | ~12-18 |

| 4b | 4-piperidino | ~12-18 |

| 9a | 4-methyl ester | ~12-18 |

| 10 | 4-carboxylic acid | >36 |

| 4c | 3-pyrrolidino | 5-7 |

| 4d | 3-piperidino | 5-7 |

| 9b | 3-(N,N-dimethylamino) | 5-7 |

Data is approximated from reported fold-changes relative to the reference compound iST2-1. nih.gov

Structure-based design principles for this compound analogs can be inferred from studies on related compounds. For the development of MAO-B inhibitors, a key design principle derived from the study of F2MPA is the incorporation of a propargyl group (a prop-2-yn-1-yl moiety) on the nitrogen atom. nih.gov This group is known to be involved in the mechanism-based inactivation of MAO-B, forming a covalent adduct with the enzyme's flavin cofactor. This suggests that for potent and potentially irreversible enzyme inhibition, modifying the substituent on the cyclohexylamine (B46788) nitrogen is a critical strategy.

From the research on ST2 inhibitors, a clear design principle is the strategic placement of small, polar, or cyclic amine groups on the aliphatic ring (pyrrolidine in the study, but applicable to the cyclohexyl ring). nih.gov The improved potency observed with substituents at the 3-position compared to the 4-position of the pyrrolidine ring suggests that the geometry of the binding pocket favors interactions in that specific region. nih.gov Therefore, the synthesis and evaluation of this compound derivatives with substituents at various positions on the cyclohexyl ring would be a logical step in the development of more active compounds. These structure-based approaches are crucial for optimizing the therapeutic potential of this class of molecules. nih.gov

Advanced Research Applications and Potential Pathways

Development of Novel Research Probes and Pharmacological Tools

The N-(furan-2-ylmethyl)cyclohexanamine scaffold is a key component in the synthesis of novel compounds with potential pharmacological applications. Researchers have utilized this amine to create derivatives that exhibit a range of biological activities.

One notable area of investigation is the development of new antimicrobial agents. For instance, this compound has been used as a starting material for the synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. nih.gov These compounds have been screened for their antibacterial and antimycobacterial activities. nih.gov Some of these derivatives have shown promising results, inhibiting the growth of various bacterial strains. nih.gov

The furan (B31954) moiety within this compound is a versatile platform for creating diverse chemical libraries. For example, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov Through screening and structural optimization, potent non-peptidomimetic inhibitors of Mpro were discovered, highlighting the potential of furan-containing compounds in the development of antiviral therapeutics. nih.gov

Intermediate in Fine Chemical and Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of fine chemicals and pharmaceutical compounds. Its reactive amine group and the furan ring allow for a wide range of chemical transformations.

The reductive amination of furfural (B47365), a bio-based compound, is a common method to produce N-furfurylamines, including this compound. mdpi.com This process is significant as it converts renewable biomass into valuable chemical intermediates. mdpi.com These amines are widely used as starting materials in the pharmaceutical, agricultural, and polymer industries. mdpi.com

Furthermore, derivatives of this compound, such as 2-cyclohexyl-N-(furan-2-ylmethyl)acetamide, have been synthesized and are available as chemical building blocks for further synthetic endeavors. nih.gov The availability of such derivatives expands the scope of molecules that can be accessed from this versatile amine.

Exploration in Material Science (e.g., Polymers and Coatings)

The unique chemical properties of this compound and its derivatives make them interesting candidates for applications in material science. The furan group, in particular, can participate in various polymerization and cross-linking reactions.

Furan-based polymers are gaining attention as they can be derived from renewable resources. mdpi.com The synthesis of polyamides and polyurethanes can utilize furan-containing diamines, which can be produced from furan-based platform chemicals. mdpi.com The incorporation of the this compound motif into polymer backbones could impart specific properties, such as altered thermal stability or solubility.

Additionally, nitrogen-containing heterocycles, which can be synthesized from furan precursors, have been investigated for their high thermal stability and potential use in energetic materials. openmedicinalchemistryjournal.com The modification of these heterocycles with various functional groups can further enhance their properties. openmedicinalchemistryjournal.com

Precursors for Nitrogen Heterocyclic Product Synthesis

Nitrogen-containing heterocyclic compounds are of immense importance in medicinal chemistry, with a significant percentage of FDA-approved drugs containing a nitrogen heterocycle. openmedicinalchemistryjournal.comnih.gov this compound serves as a valuable precursor for the synthesis of a diverse array of these crucial molecular frameworks.

The furan ring in this compound can be transformed into other heterocyclic systems. For example, furan-2-carbonyl isothiocyanate, which can be derived from furan-2-carboxylic acid, reacts with various nitrogen nucleophiles to yield a range of heterocycles, including triazines, pyrimidines, and oxadiazines. researchgate.net

Thiourea derivatives of N-(furan-2-ylmethyl)amine can be converted into furan-tetrazole hybrids through oxidative cyclization. evitachem.com This transformation involves the reaction of 1,3-disubstituted thioureas with sodium azide (B81097) in the presence of a desulfurization agent. evitachem.com The resulting tetrazole derivatives have shown potential as antimicrobial agents. nih.govevitachem.com

Building Blocks for Enantiopure Amine Synthesis

Enantiopure amines are highly sought-after in the pharmaceutical industry due to the often differing pharmacological activities of enantiomers. This compound and its derivatives can serve as building blocks in the synthesis of these stereochemically defined compounds.

While direct asymmetric syntheses starting from this compound are not extensively detailed in the provided search results, the general importance of amines as building blocks in medicinal chemistry is well-established. enamine.net The synthesis of complex molecules often requires chiral amines to introduce specific stereocenters. The furan moiety itself can be a useful handle for directing stereoselective reactions.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the molecular structure and bonding of N-(furan-2-ylmethyl)cyclohexanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, conformational analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra provides information on the chemical environment of each proton and carbon atom, respectively.

¹H and ¹³C NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the furan (B31954) ring, the methylene (B1212753) bridge, and the cyclohexane (B81311) ring. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts for each unique carbon atom in the molecule. For instance, in related furan-containing compounds, typical ¹³C NMR chemical shifts for the furan ring carbons appear in the range of δ 105-155 ppm. researchgate.net The signals for the cyclohexane ring carbons would be expected in the aliphatic region of the spectrum. chemicalbook.com

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to assign protons within the cyclohexane and furan moieties. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the unambiguous assignment of the ¹³C NMR signals.

Conformational Analysis: NMR spectroscopy is also instrumental in studying the conformational dynamics of this compound. The flexibility of the cyclohexane ring and the rotational freedom around the C-N bonds can lead to different conformations in solution. nih.gov Studies on similar N-substituted cyclohexylamine (B46788) derivatives have shown that the cyclohexane ring can exist in different chair and boat conformations. researchgate.net Variable temperature NMR experiments can provide insights into the energy barriers between these conformers. For furan-containing molecules, different conformers can arise from the orientation of substituents relative to the furan ring. nih.gov

A study on a related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, utilized ¹H and ¹³C one-dimensional NMR spectra, along with two-dimensional HSQC-DEPT and HMBC-DEPT NMR spectra, to identify a hindered rotational equilibrium in solution. researchgate.net This suggests that similar rotational isomers might be observable for this compound.

Interactive Table: Expected ¹H and ¹³C NMR Data for this compound (based on related structures)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan H-3 | ~6.2-6.4 | ~105-110 |

| Furan H-4 | ~6.3-6.5 | ~110-112 |

| Furan H-5 | ~7.3-7.5 | ~140-143 |

| Furan C-2 | - | ~150-155 |

| Methylene (-CH₂-) | ~3.7-3.9 | ~45-55 |

| Cyclohexyl N-CH | ~2.4-2.8 | ~55-65 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by observing the vibrations of its chemical bonds.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibration for a secondary amine typically appears in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the furan ring are expected around 3100-3150 cm⁻¹, while the aliphatic C-H stretches of the cyclohexane ring and the methylene bridge would be observed in the 2850-3000 cm⁻¹ range. The C=C stretching vibrations of the furan ring typically appear around 1500-1600 cm⁻¹. The C-O-C stretching of the furan ring is usually found in the 1000-1300 cm⁻¹ region. globalresearchonline.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching modes of the furan ring are typically strong in the Raman spectrum. mdpi.com The symmetric C-H stretching vibrations of the cyclohexane and methylene groups would also be readily observable. mdpi.com

A study on furan and its derivatives computed vibrational frequencies, which can serve as a reference for interpreting the spectra of this compound. globalresearchonline.net For instance, the characteristic C=O-H bands in furfural (B47365) were found at 3125, 2855, and 2719 cm⁻¹ in the Raman spectrum. mdpi.com

Interactive Table: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H | Stretch | 3300-3500 | 3300-3500 |

| Furan C-H | Stretch | 3100-3150 | 3100-3150 |

| Aliphatic C-H | Stretch | 2850-3000 | 2850-3000 |

| Furan C=C | Stretch | 1500-1600 | 1500-1600 |

| C-N | Stretch | 1000-1250 | 1000-1250 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The furan ring in this compound contains a π-electron system that can absorb UV radiation. Typically, furan and its simple derivatives exhibit absorption maxima (λ_max) in the range of 200-220 nm. The presence of the amine substituent may cause a slight shift in the absorption wavelength. Theoretical studies on furan derivatives have been used to predict their electronic absorption spectra. globalresearchonline.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns. In the mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-N bond, leading to the formation of the furfuryl cation (m/z 81) and the cyclohexylaminyl radical, or the cyclohexyl cation (m/z 83) and the N-(furan-2-ylmethyl)amino radical. The fragmentation of the furan ring itself can also produce characteristic ions. uni.lu

X-ray Crystallography and Diffraction Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's conformation and intermolecular interactions in the crystal lattice.

For example, a study on N'- (Furan-2-ylmethylene)-4-hydroxybenzohydrazide revealed that the molecule exists in a trans configuration with respect to the C=N bond, and the dihedral angle between the two rings is 47.7(1)°. researchgate.net Similar detailed structural information, including the conformation of the cyclohexane ring and the relative orientation of the furan and cyclohexane moieties, could be obtained for this compound. researchgate.net

Interactive Table: Crystallographic Data for a Related Furan-Containing Compound (N-[4-(2-Furanylmethyleneamino)benzylidene]furan-2-amine) researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₁₆H₁₂N₂O₂ |

| Formula weight | 264.28 |

| Crystal system | Monoclinic |

| Space group | P 21/n |

| a (Å) | 7.4730(2) |

| b (Å) | 8.4137(3) |

| c (Å) | 10.2570(3) |

| β (°) | 90.003(1) |

Chromatographic Methods (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. As the separated components elute from the column, they are introduced into the mass spectrometer for identification and quantification. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural information. This technique has been successfully used for the analysis of furan and its derivatives in various matrices. mdpi.com A study on N-benzyl-N-(furan-2-ylmethyl)acetamide also utilized GC-MS for its characterization. researchgate.net

Q & A

Q. What are the established synthetic routes for N-(furan-2-ylmethyl)cyclohexanamine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via reductive amination, where furan-2-ylmethylamine reacts with cyclohexanone in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Optimization studies indicate that yields (e.g., 70–85%) depend on solvent choice (e.g., methanol vs. THF), temperature (room temperature to 60°C), and stoichiometric ratios. Catalytic hydrogenation with Pd/C or Raney Ni is an alternative for scalability . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed, as seen in related amine syntheses .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Structural confirmation requires a multi-technique approach:

- X-ray crystallography : Resolve bond lengths and angles using programs like SHELXL .

- NMR spectroscopy : Key signals include δ ~2.5–3.0 ppm (cyclohexyl CH2), δ ~3.8–4.2 ppm (N-CH2-furan), and furan aromatic protons at δ ~6.2–7.4 ppm. Compare with databases like NIST Chemistry WebBook .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 193 for C11H17NO) and fragmentation patterns .

Q. What are the critical safety considerations for handling this compound?

Methodological Answer: While specific toxicity data are limited, structural analogs (e.g., N-benzylcyclohexanamine) suggest potential irritancy. Use fume hoods, nitrile gloves, and avoid skin contact. Store under inert gas (N2/Ar) to prevent oxidation. Refer to safety data sheets (SDS) for related amines and prioritize toxicity assays (e.g., Ames test) during preclinical studies .

Advanced Research Questions

Q. How can stereochemical impurities in this compound be resolved, and what analytical methods quantify enantiomeric excess?

Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) effectively separates enantiomers. Mobile phases like hexane/isopropanol (90:10) with 0.1% diethylamine resolve peaks with baseline separation. For quantification, integrate areas under τR values (e.g., 16.4 min vs. 31.0 min for R and S enantiomers) and validate with circular dichroism (CD) or polarimetry .

Q. What computational strategies predict the pharmacological or catalytic potential of this compound derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., TRPM8 channels). Parameterize the furan ring’s electron-rich π-system for hydrogen bonding or van der Waals interactions .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .

Q. How can conflicting spectral or crystallographic data for this compound be reconciled?

Methodological Answer: Discrepancies in NMR shifts (e.g., solvent-induced variations) require referencing internal standards (e.g., TMS) and cross-validating with solid-state IR or X-ray data. For crystallography, check for twinning or disorder using SHELXL’s TWIN/BASF commands. Compare unit cell parameters with Cambridge Structural Database entries to identify polymorphic forms .

Q. What strategies optimize the catalytic activity of this compound in asymmetric synthesis?

Methodological Answer: Ligand design should balance steric bulk (cyclohexyl group) and electronic tuning (furan’s electron-donating effects). Test in cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd(0)/Pd(II) catalysts. Monitor turnover frequency (TOF) and enantioselectivity under varying temperatures and solvent polarities. Compare with pincer-ligand systems for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.